molecular formula C23H20ClN3OS2 B11630357 (5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11630357
M. Wt: 454.0 g/mol
InChI Key: BTRJBTPRWNVFIU-ZHZULCJRSA-N
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Description

(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-butyl-2-thioxo-1,3-thiazolidin-4-one with 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of the sulfone derivative.

    Reduction: Formation of the thiazolidine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The exact mechanism of action of (5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thiazolidinone and pyrazole rings may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-butyl-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thiazolidinone and pyrazole rings also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C23H20ClN3OS2

Molecular Weight

454.0 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20ClN3OS2/c1-2-3-13-26-22(28)20(30-23(26)29)14-17-15-27(19-7-5-4-6-8-19)25-21(17)16-9-11-18(24)12-10-16/h4-12,14-15H,2-3,13H2,1H3/b20-14-

InChI Key

BTRJBTPRWNVFIU-ZHZULCJRSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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